(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Overview
Description
The compound’s name suggests it’s a type of amino acid with a complex structure. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.
Synthesis Analysis
The synthesis would likely involve the protection of the amino group with the Fmoc, followed by the introduction of the 2-fluorophenyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The structure can be analyzed using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry. These can provide information about the compound’s molecular structure and confirm the presence of the Fmoc and 2-fluorophenyl groups.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the Fmoc and 2-fluorophenyl groups. The Fmoc group could be removed under basic conditions, and the compound might participate in reactions typical of amino acids.Physical And Chemical Properties Analysis
Properties like solubility, melting point, and acidity/basicity can be determined experimentally. The compound’s polarity would likely be influenced by the Fmoc and 2-fluorophenyl groups.Scientific Research Applications
1. Synthesis and Peptide Incorporation
This compound is used in the asymmetric synthesis of derivatives of new amino acids, like 3′-phosphono-L-tyrosine. It's achieved through Schollkopf synthesis, coupling with lithiated bis-lactim ether, and employed in solid-phase peptide synthesis using the Fmoc (fluoren-9-ylmethoxycarbonyl) strategy (Paladino et al., 1993).
2. Preparation of Fmoc-β2-homoamino Acids
The compound aids in the preparation of N-Fmoc-protected β2-homoamino acids. These are synthesized through a diastereoselective amidomethylation process and are crucial for large-scale preparation in peptide synthesis (Šebesta & Seebach, 2003).
3. Oligomer Synthesis from Neuraminic Acid Analogues
The Fmoc-protected sugar amino acids derived from neuraminic acids are used for solid-phase synthesis to create oligomers. This includes hydrogenation processes leading to various oligomer series (Gregar & Gervay-Hague, 2004).
4. Development of New Linkers for Solid Phase Synthesis
The compound is integral in synthesizing new linkers like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, enhancing acid stability in solid phase synthesis and yielding high-quality products (Bleicher, Lutz, & Wuethrich, 2000).
5. Self-Assembled Structures of Fmoc Modified Amino Acids
Studies reveal that Fmoc modified amino acids form self-assembled structures under various conditions. This understanding is pivotal for designing novel architectures in material science and nanotechnology (Gour et al., 2021).
6. Synthesis of β-Amino Acids
The compound is used in the Arndt-Eistert synthesis to produce enantiomerically pure N-Fmoc-protected β-amino acids, enhancing the efficiency and yield of amino acid production (Ellmerer-Müller et al., 1998).
7. Development of Novel Protecting Groups in Peptide Synthesis
It's used in the development of new protecting groups like 9H-xanthen-9-yl (Xan) for cysteine, improving the solid-phase synthesis of peptides (Han & Bárány, 1997).
Safety And Hazards
Standard safety procedures should be followed when handling this compound. Specific hazards would depend on the compound’s reactivity and toxicity, which can be determined through further testing.
Future Directions
Future research could involve studying the compound’s biological activity, optimizing its synthesis, or investigating its reactivity in various chemical reactions.
Please consult with a qualified professional or refer to the relevant literature for more specific and detailed information. This analysis is based on the compound’s name and general chemical principles, and may not accurately reflect the properties of the actual compound.
properties
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c25-20-12-6-5-11-18(20)21(22(27)23(28)29)26-24(30)31-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUXZLOJQPRNKZ-VXKWHMMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4F)[C@@H](C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376146 | |
Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
CAS RN |
959572-41-9 | |
Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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